
3,4-Dimethyl-5-methylidenepyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-5-methylidenepyrrolidin-2-one, also known as DMMP, is a chemical compound that has been widely used in various scientific research applications. DMMP is a colorless liquid that has a strong odor and is highly soluble in water. It is primarily used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is not fully understood. However, it is believed that 3,4-Dimethyl-5-methylidenepyrrolidin-2-one acts as a nucleophile, reacting with electrophilic species to form new chemical compounds. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been shown to react with various organic compounds, including aldehydes, ketones, and carboxylic acids.
Effets Biochimiques Et Physiologiques
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a low toxicity profile and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used as a precursor in the synthesis of various organic compounds. However, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has some limitations in lab experiments. It has a strong odor and can be difficult to handle. It is also highly reactive and can be dangerous if not handled properly.
Orientations Futures
There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can also be used in the production of specialty chemicals, such as flavors and fragrances. Additionally, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be used as a reagent in various chemical reactions, allowing for the synthesis of new organic compounds.
In conclusion, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is a versatile chemical compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable precursor in the synthesis of various organic compounds. While its mechanism of action is not fully understood, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has a low toxicity profile and is not considered to be a significant health hazard. There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research, including the synthesis of new pharmaceuticals and agrochemicals, the production of specialty chemicals, and the synthesis of new organic compounds.
Méthodes De Synthèse
The synthesis of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be achieved through several methods, including the reaction of acrolein with dimethylamine or the reaction of formaldehyde with methylamine. The most common method of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one synthesis is through the reaction of formaldehyde with dimethylamine. This reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been widely used in scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has also been used in the production of specialty chemicals, such as flavors and fragrances.
Propriétés
Numéro CAS |
111862-13-6 |
|---|---|
Nom du produit |
3,4-Dimethyl-5-methylidenepyrrolidin-2-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3,4-dimethyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9) |
Clé InChI |
DNODZCHVPPRHKF-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC1=C)C |
SMILES canonique |
CC1C(C(=O)NC1=C)C |
Synonymes |
2H-Pyrrol-5-ol,3,4-dihydro-3,4-dimethyl-2-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



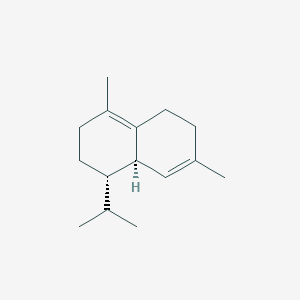



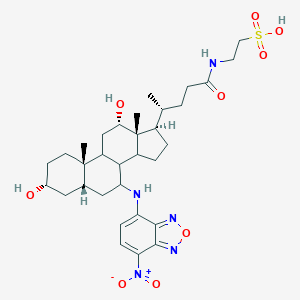
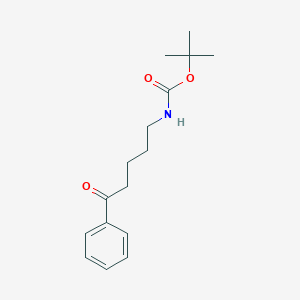

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
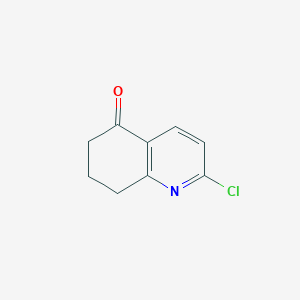



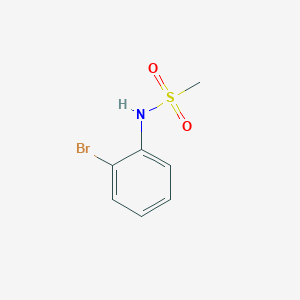
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)